2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the cyclization of pyrazine-2,3-dicarbonitrile with substituted hydrazines . The process may involve steps such as hydrogenation, iodination, amide formation, and cyclization . Industrial production methods often optimize these steps to increase yield and purity.
Chemical Reactions Analysis
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with many organic and inorganic substances.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include organic solvents like ethanol, chloroform, and dimethyl sulfoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine involves its interaction with molecular targets such as kinases. The nitrogen atoms in the pyrazine ring form essential hydrogen bonds with the hinge region of kinases, inhibiting their activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-bromo-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but lacks the fluorine atom, which may affect its biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit kinase inhibitory activity but have a different ring structure, which can influence their specificity and potency.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1638771-14-8 |
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Molecular Formula |
C6H3BrFN3 |
Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3BrFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) |
InChI Key |
OXMHRPRINWEXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)F |
Origin of Product |
United States |
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